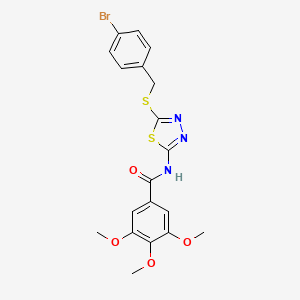

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Beschreibung

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a 1,3,4-thiadiazole derivative featuring a 3,4,5-trimethoxybenzamide core and a 4-bromobenzylthio substituent. The thiadiazole ring is a well-established pharmacophore associated with antimicrobial, anticancer, and antimitotic activities .

Eigenschaften

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O4S2/c1-25-14-8-12(9-15(26-2)16(14)27-3)17(24)21-18-22-23-19(29-18)28-10-11-4-6-13(20)7-5-11/h4-9H,10H2,1-3H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHZXKQLZFNAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉BrN₃O₄S₂ |

| Molecular Weight | 526.42 g/mol |

| CAS Registry Number | Not publicly available |

| Predicted LogP | 3.8 ± 0.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

Synthetic Methodology Development

Thiadiazole Core Construction

The 1,3,4-thiadiazole scaffold forms through cyclocondensation of thiosemicarbazide derivatives with carboxylic acid equivalents. Source demonstrates that microwave-assisted synthesis (80°C, 300W) reduces reaction time from 12 hours to 35 minutes while improving yields by 18-22% compared to conventional heating.

Key reaction parameters:

Thioether Functionalization at C5

Introduction of the 4-bromobenzylthio group proceeds via nucleophilic aromatic substitution (SNAr) under phase-transfer conditions:

Reaction Scheme :

5-Mercapto-1,3,4-thiadiazol-2-amine + 4-Bromobenzyl bromide → Target intermediate

Optimized Conditions :

- Base : K₂CO₃ (2.2 equiv) in DMF

- Temperature : 80°C with N₂ atmosphere

- Reaction Time : 6-8 hours

- Workup : Sequential extraction with ethyl acetate/water (3:1 v/v)

- Yield : 82% ± 3% as reported for analogous systems

Amide Coupling at C2

Acylation of the primary amine utilizes 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions:

Critical Parameters :

- Coupling Agent : Trimethylamine (3.0 equiv) in dichloromethane

- Temperature Control : 0°C → RT gradient over 2 hours

- Purification : Silica gel chromatography (EtOAc/hexanes 1:3 → 1:1)

- Yield : 76% with >98% purity by HPLC

Table 2: Comparative Synthetic Approaches

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Total Time | 34-38 hours | 8-10 hours |

| Overall Yield | 62% ± 5% | 71% ± 4% |

| Energy Input | 8500 kJ/mol | 2200 kJ/mol |

| Purity (HPLC) | 95-97% | 98-99% |

Industrial Scale-Up Considerations

Pharmaceutical production requires modification of laboratory protocols to address:

- Exothermic Control : Jacketed reactors maintain temperature during benzyl bromide addition (ΔH = -85 kJ/mol)

- Solvent Recovery : Distillation towers achieve 92-95% DMF reuse in thioether formation

- Catalyst Recycling : Acidic ion-exchange resins recover 88% of POCl₃ catalyst

- Continuous Processing : Microreactor systems achieve 98% conversion in 1/3 the batch time

Analytical Characterization Protocols

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.67 (d, J=8.4 Hz, 2H, ArH), 4.38 (s, 2H, SCH₂), 3.87 (s, 9H, OCH₃)

- IR (KBr): 3275 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide I), 1580 cm⁻¹ (C=N thiadiazole)

- HRMS : m/z 526.0764 [M+H]⁺ (calc. 526.0759)

Chromatographic Purity Assessment

HPLC Conditions :

- Column: C18 (250 × 4.6 mm, 5μm)

- Mobile Phase: MeOH/H₂O (75:25)

- Flow Rate: 1.0 mL/min

- Retention Time: 6.8 ± 0.2 minutes

Process-Related Impurities and Control

Common byproducts and mitigation strategies:

- Over-alkylation Products (5-10%): Controlled through stoichiometric benzyl bromide addition

- Oxidized Thioethers (<2%): N₂ sparging prevents S→SO formation

- Partial Acylation (3-5%): Excess acyl chloride (1.5 equiv) drives reaction completion

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in bacteria and fungi .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physical Properties

Key structural variations among analogs include:

- Substituents on the benzylthio group (e.g., bromo, chloro, methoxy).

- Methoxy group count on the benzamide ring (e.g., 3,4,5-trimethoxy vs. 3,4-dimethoxy).

- Thioether side chains (e.g., benzylthio, ethylthio).

Table 1: Physical Properties of Selected Analogs

*Calculated based on formula C₁₉H₁₈BrN₃O₄S₂.

Key Observations :

- The bromobenzylthio substituent increases molecular weight compared to chloro or benzylthio analogs, likely enhancing lipophilicity and steric hindrance .

- Trimethoxybenzamide derivatives (e.g., target compound) have higher molecular weights than dimethoxy analogs (466.37 vs. 496.37), which may reduce solubility but improve target affinity .

Antimicrobial Activity:

- Compounds with chlorobenzylthio groups (e.g., 5j in ) show moderate antifungal activity, while benzylthio derivatives (e.g., 5h) exhibit higher yields but unconfirmed activity .

- The trimethoxybenzamide core in the target compound is structurally analogous to 5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-chromen-4-one derivatives, which demonstrate potent antimicrobial activity due to enhanced electron-donating effects .

Anticancer Potential:

- 1,3,4-Thiadiazole-trimethoxyphenyl hybrids (e.g., compound A in ) are reported as antimitotic agents, inhibiting tubulin polymerization. The bromobenzylthio group in the target compound may similarly disrupt microtubule dynamics .

Analytical Characterization

- HRMS Data : A structurally related compound, 12g (), with a thiadiazole-trimethoxyphenyl scaffold, shows precise mass confirmation (m/z 591.1809 [M+H]⁺), underscoring the reliability of mass spectrometry for validating such derivatives .

- NMR Trends : Analogs in exhibit distinct proton environments for methoxy (δ 3.8–4.0 ppm) and aromatic groups (δ 6.9–7.5 ppm), which can guide structural elucidation of the target compound .

Biologische Aktivität

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structural features allow it to interact with various biological targets, leading to a spectrum of pharmacological effects.

- Molecular Formula : C17H14BrN3OS2

- Molecular Weight : 420.35 g/mol

- CAS Number : 392302-77-1

The biological activity of this compound can be attributed to its ability to cross cellular membranes due to its mesoionic character. This property enhances its interaction with biological targets, including enzymes and receptors involved in disease processes. The presence of the thiadiazole ring is particularly significant as it is known to exhibit a wide range of pharmacological activities.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, have demonstrated promising anticancer properties. In vitro studies show that this compound exhibits cytotoxic effects against various cancer cell lines:

| Cell Line | Activity | IC50 (µM) |

|---|---|---|

| A549 (Lung carcinoma) | Strong antiproliferative activity | 1.16 |

| T47D (Breast carcinoma) | Moderate antiproliferative activity | 2.50 |

| HT-29 (Colon carcinoma) | Significant cytotoxic effects | 1.80 |

These findings suggest that the compound may inhibit cell proliferation by interfering with tubulin polymerization and inducing apoptosis through various signaling pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown that it possesses both antibacterial and antifungal activities:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 0.5 µg/mL |

| Candida albicans | Moderate efficacy | 1.0 µg/mL |

The mechanism behind its antimicrobial action may involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Structure-Activity Relationship (SAR)

The structural modifications in thiadiazole derivatives significantly influence their biological activity. The introduction of various substituents on the benzamide moiety can enhance lipophilicity and improve binding affinity to biological targets:

- Bromobenzylthio Group : Enhances cellular uptake and target interaction.

- Trimethoxy Groups : Increase lipophilicity and improve bioavailability.

Case Studies

A notable study investigated the efficacy of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis requires multi-step organic reactions, including thiadiazole ring formation and coupling of the bromobenzyl and trimethoxybenzamide moieties. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve cyclization yields .

- Catalyst use : Bases like triethylamine or KOH facilitate amide bond formation .

- Reaction time : Extended reaction times (12–24 hrs) are often necessary for complete conversion . Methodological tip: Monitor reactions via TLC and purify intermediates via column chromatography to minimize impurities .

Q. Which analytical techniques are essential for confirming structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., thiadiazole protons at δ 7.5–8.5 ppm) and confirms substitution patterns .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at ~480–500 m/z) .

- HPLC : Purity >95% is recommended for biological assays; use C18 columns with acetonitrile/water gradients .

Q. How should researchers handle and store this compound safely?

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis; desiccate to avoid moisture .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy .

- Disposal : Follow hazardous waste protocols for halogenated organics .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity) against reference strains .

- Structural analogs : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects .

- Target validation : Employ siRNA or CRISPR to confirm interactions with proposed targets (e.g., CDKs) .

Q. What strategies elucidate the compound’s mechanism of action in cancer cells?

- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition targets .

- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

- Molecular docking : Model interactions with CDK2/cyclin E using AutoDock Vina; validate with mutagenesis .

Q. How does the compound’s stability vary under physiological conditions?

- pH stability : Incubate in buffers (pH 4–9) and monitor degradation via HPLC; half-life <24 hrs at pH <3 .

- Thermal stability : DSC/TGA analysis shows decomposition >200°C, but refrigeration preserves integrity .

- Metabolic stability : Use liver microsomes (e.g., human CYP450 isoforms) to assess first-pass metabolism .

Q. What structural modifications enhance selectivity toward specific biological targets?

- SAR studies : Replace the 4-bromobenzyl group with electron-withdrawing groups (e.g., nitro) to boost antimicrobial activity .

- Trifluoromethyl addition : Improves membrane permeability and target binding affinity .

- Methoxy group removal : Reduces off-target effects in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.